molecular formula C11H12F2O3 B1406922 3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid CAS No. 1511383-03-1

3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid

Cat. No.: B1406922
CAS No.: 1511383-03-1
M. Wt: 230.21 g/mol
InChI Key: LIURGVIXDCPSIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid is an organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid typically involves the introduction of the difluoromethoxy group onto a phenyl ring, followed by the attachment of the propanoic acid moiety. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. This can be achieved through metal-mediated stepwise difluoromethylation reactions . The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to achieve efficient and cost-effective synthesis. The use of continuous flow reactors and other modern chemical engineering techniques can further enhance the scalability and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The difluoromethoxy group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to more effective inhibition or activation of the target . The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and enhanced metabolic stability. These characteristics make it a valuable compound for various applications, particularly in drug development and industrial chemistry.

Properties

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-7(10(14)15)6-8-2-4-9(5-3-8)16-11(12)13/h2-5,7,11H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIURGVIXDCPSIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid
Reactant of Route 2
3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid
Reactant of Route 3
3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid
Reactant of Route 4
3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid
Reactant of Route 5
3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid
Reactant of Route 6
3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.